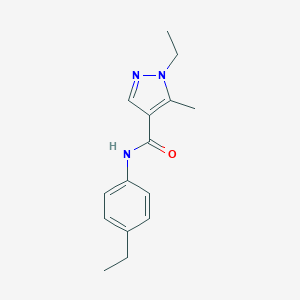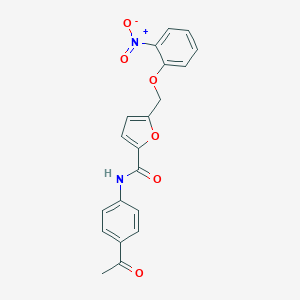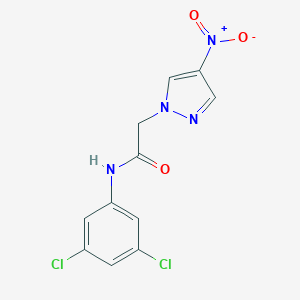
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research due to its unique properties. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of IκBα, which is a protein that binds to NF-κB and prevents its translocation to the nucleus. In the absence of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082, IκBα is phosphorylated by IκB kinase (IKK), which targets it for degradation by the proteasome. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of its target genes. However, in the presence of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082, the phosphorylation of IκBα is inhibited, which prevents its degradation and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and suppressing the expression of anti-apoptotic genes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which play a crucial role in the pathogenesis of inflammatory diseases. In addition, N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix and play a role in tissue remodeling and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to selectively inhibit the activity of NF-κB without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, one of the limitations of using N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 is its potential cytotoxicity and off-target effects. N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to induce apoptosis in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another direction is the investigation of the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in combination with other drugs or therapies may provide a more effective treatment for certain diseases.
Métodos De Síntesis
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 can be synthesized using a two-step process. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The second step involves the reaction of 5-bromopyridine-2-carbonyl chloride with 1-ethyl-5-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of a wide range of genes involved in immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and its subsequent activation.
Propiedades
Nombre del producto |
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C12H13BrN4O |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN4O/c1-3-17-8(2)10(7-15-17)12(18)16-11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3,(H,14,16,18) |
Clave InChI |
QFTPYMFGYQGARX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)




![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

